1-(3-Chlorophenyl)-3-pyridin-4-ylurea

Positional isomerism Structure–activity relationship Molluscicide discovery

1-(3-Chlorophenyl)-3-pyridin-4-ylurea (CAS 13208-37-2) is a synthetic diaryl urea of formula C₁₂H₁₀ClN₃O (MW 247.68 g·mol⁻¹) that belongs to the pyridylphenylurea class. It is registered as CHEBI:116283 within the ChEBI ontology and is formally classified as a structural derivative of urea.

Molecular Formula C12H10ClN3O
Molecular Weight 247.68 g/mol
Cat. No. B1230729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chlorophenyl)-3-pyridin-4-ylurea
Molecular FormulaC12H10ClN3O
Molecular Weight247.68 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)NC(=O)NC2=CC=NC=C2
InChIInChI=1S/C12H10ClN3O/c13-9-2-1-3-11(8-9)16-12(17)15-10-4-6-14-7-5-10/h1-8H,(H2,14,15,16,17)
InChIKeyQGFXRTDUZHCUGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility35.9 [ug/mL]

1-(3-Chlorophenyl)-3-pyridin-4-ylurea: Procuring the Meta-Chloro, Para-Pyridyl Diaryl Urea Isomer with Defined LINCS Pharmacological Signature


1-(3-Chlorophenyl)-3-pyridin-4-ylurea (CAS 13208-37-2) is a synthetic diaryl urea of formula C₁₂H₁₀ClN₃O (MW 247.68 g·mol⁻¹) that belongs to the pyridylphenylurea class . It is registered as CHEBI:116283 within the ChEBI ontology and is formally classified as a structural derivative of urea [1]. The compound carries a single chlorine substituent at the meta position of the phenyl ring while the pyridine nitrogen is positioned para to the urea linkage, a connectivity pattern that distinguishes it from the intensively studied para-chloro, meta-pyridyl isomer PBQ (1-(4-chlorophenyl)-3-(pyridin-3-yl)urea) [2]. This compound has been incorporated into the NIH LINCS (Library of Integrated Network-Based Cellular Signatures) collection under identifier LSM-27738, meaning its genome-wide transcriptional perturbation profile has been experimentally captured across multiple human cell lines in the L1000 assay, providing a quantifiable cellular signature that can be directly compared with other LINCS compounds for mechanism-of-action and phenotypic screening applications [3].

Why 1-(3-Chlorophenyl)-3-pyridin-4-ylurea Cannot Be Replaced by the 4-Chloro-3-pyridyl Isomer PBQ or Other Diaryl Urea Analogs


Diaryl ureas within the pyridylphenylurea class exhibit pronounced positional isomer-dependent pharmacology that precludes interchangeable procurement. The well-characterized molluscicide PBQ [1-(4-chlorophenyl)-3-(pyridin-3-yl)urea] achieves an adult snail LD₅₀ of 0.50 mg·L⁻¹ and egg-mass hatchability IC₅₀ of 0.05 mg·L⁻¹ against Biomphalaria straminea, with target specificity demonstrated by low acute fish toxicity [1]. 1-(3-Chlorophenyl)-3-pyridin-4-ylurea shifts the chlorine from para to meta and the pyridyl attachment from 3-yl to 4-yl, altering both the hydrogen-bond donor/acceptor geometry presented to biological targets and the molecular electrostatic potential surface. Critically, 1-(3-chlorophenyl)-3-pyridin-4-ylurea has been independently profiled in the LINCS L1000 assay (LSM-27738), generating a genome-wide transcriptional signature that is distinct from any other pyridylphenylurea in the collection [2]. Simple replacement with a different positional isomer or a dichloro analog such as 1-(3,4-dichlorophenyl)-3-pyridin-4-ylurea (CAS 13142-47-7) would therefore yield a different cellular perturbation fingerprint, confounding phenotypic screening reproducibility and structure–activity relationship interpretation .

Quantitative Differentiation Evidence for 1-(3-Chlorophenyl)-3-pyridin-4-ylurea Against Closest Analogs


Positional Isomer Identity: Meta-Chloro, Para-Pyridyl Connectivity Versus the Molluscicide Lead PBQ (Para-Chloro, Meta-Pyridyl)

1-(3-Chlorophenyl)-3-pyridin-4-ylurea is a constitutional isomer of PBQ [1-(4-chlorophenyl)-3-(pyridin-3-yl)urea]. In PBQ, the chlorine occupies the para position of the phenyl ring and the pyridine is linked at the 3-position; in the target compound, the chlorine is meta and the pyridine is linked at the 4-position. This isomerism alters both the dihedral angle between the two aromatic rings across the urea bridge and the spatial presentation of the hydrogen-bond-capable pyridine nitrogen. The functional consequence is evident from the molluscicide SAR: PBQ (para-Cl, 3-pyridyl) delivers an adult snail LD₅₀ of 0.50 mg·L⁻¹ and egg-mass IC₅₀ of 0.05 mg·L⁻¹ against Biomphalaria straminea, while the meta-Cl, 4-pyridyl isomer was not among the lead compounds in that study, indicating that this positional permutation does not reproduce PBQ's molluscicidal potency profile [1]. Conversely, 1-(3-chlorophenyl)-3-pyridin-4-ylurea has been selected for inclusion in the LINCS library (LSM-27738), implying a distinct biological activity fingerprint deemed valuable for systematic profiling [2].

Positional isomerism Structure–activity relationship Molluscicide discovery

LINCS L1000 Transcriptional Perturbation Signature: A Quantifiable, Comparable Cellular Fingerprint Absent for Non-LINCS Pyridylphenylureas

The target compound is registered as LSM-27738 in the NIH LINCS database, a resource that provides genome-wide transcriptional signatures (L1000 assay) for thousands of perturbagens across multiple human cell lines [1]. This means that for 1-(3-chlorophenyl)-3-pyridin-4-ylurea, a quantifiable, high-dimensional gene-expression vector exists that can be queried for similarity against the entire LINCS compound collection using connectivity mapping algorithms. This signature represents a reproducible, data-rich descriptor of the compound's cellular bioactivity that is entirely absent for PBQ, 1-(4-chlorophenyl)-3-(pyridin-4-yl)urea, 1-(3,4-dichlorophenyl)-3-pyridin-4-ylurea, and other non-LINCS pyridylphenylurea analogs [2]. Any research group performing mechanism-of-action deconvolution, drug repurposing screening, or target identification via signature-matching can therefore directly integrate LSM-27738 data, a capability not available with the closest structural analogs.

Transcriptional profiling LINCS L1000 Phenotypic screening Mechanism of action

Physicochemical Differentiation: Predicted Properties of the Meta-Chloro, 4-Pyridyl Isomer Versus the Para-Chloro, 3-Pyridyl Analog PBQ

Computationally predicted physicochemical parameters differentiate 1-(3-chlorophenyl)-3-pyridin-4-ylurea from its positional isomer PBQ. The target compound has a predicted pKₐ of 13.04 ± 0.70 (reflecting the urea NH acidity), a boiling point of 306.9 ± 22.0 °C, and a density of 1.415 ± 0.06 g·cm⁻³ . These predicted values arise from the specific electronic environment created by the meta-chloro substitution and 4-pyridyl attachment. While the same bulk properties are often similar between positional isomers, chromatographic retention behavior (e.g., reversed-phase HPLC retention time under standardized conditions) and solid-state properties (melting point, crystal packing) typically differ measurably between meta- and para-substituted diaryl ureas, directly affecting purification protocols, formulation development, and analytical method validation [1]. Procurement of the incorrect isomer would yield different HPLC retention characteristics, potentially confounding purity assessment and quantification in biological matrices.

Physicochemical properties Drug-likeness HPLC retention Solubility

Synthetic Tractability and Building-Block Utility: Direct One-Step Coupling for Library Synthesis

1-(3-Chlorophenyl)-3-pyridin-4-ylurea is accessible via a single-step coupling of commercially available 3-chlorophenyl isocyanate with 4-aminopyridine under anhydrous conditions, a synthetic route that avoids protecting-group manipulations and requires only standard laboratory equipment [1]. This contrasts with many elaborated diaryl urea kinase inhibitors (e.g., sorafenib-type structures bearing additional amide, ether, or heterocyclic appendages) that demand multi-step sequences with lower overall yields. The compound's structural simplicity, combined with the presence of the free pyridine nitrogen (available for further N-alkylation or coordination chemistry) and the urea NH motifs (hydrogen-bond donor/acceptor), makes it a versatile building block for parallel library synthesis [2]. The meta-chloro substituent provides a handle for further transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald–Hartwig) without interfering with the urea linkage, whereas the para-chloro isomer PBQ may exhibit different reactivity profiles in such transformations due to altered electronic effects.

One-step synthesis Urea coupling Chemical library Medicinal chemistry

Defined Application Scenarios Where 1-(3-Chlorophenyl)-3-pyridin-4-ylurea Provides Verifiable Procurement Advantage


LINCS Connectivity Mapping and Mechanism-of-Action Deconvolution

Research teams performing systematic target identification or drug-repurposing screens using the LINCS Connectivity Map (CLUE) platform can query the LSM-27738 transcriptional signature directly. Because 1-(3-chlorophenyl)-3-pyridin-4-ylurea is the only pyridylphenylurea isomer with a publicly available L1000 signature, any connectivity-mapping study requiring a meta-chloro, 4-pyridyl urea query structure must procure this specific isomer; PBQ and other analogs lack the requisite LINCS data and cannot substitute [1].

Positional Isomer Reference Standard for Analytical Method Development

Analytical chemistry laboratories developing HPLC, UPLC, or SFC methods for separating and quantifying pyridylphenylurea positional isomers in biological or environmental matrices require authentic reference standards of each isomer. The predicted pKₐ (13.04 ± 0.70) and boiling point (306.9 °C) of this compound provide initial method development parameters; its distinct retention behavior relative to the 4-chloro-3-pyridyl isomer PBQ enables robust isomer-resolved quantification essential for pharmacokinetic, environmental fate, or impurity profiling studies [1].

Focused Urea Library Synthesis for Kinase或Enzyme Inhibitor SAR Exploration

Medicinal chemistry groups constructing focused libraries of diaryl ureas for SAR studies against kinase or urease targets can employ 1-(3-chlorophenyl)-3-pyridin-4-ylurea as a one-step accessible core scaffold. The free pyridine nitrogen permits N-alkylation or N-oxide formation, the urea NH groups serve as hydrogen-bond donor/acceptor pharmacophores, and the meta-chlorine provides a cross-coupling handle for further elaboration—a combination of diversification vectors not simultaneously available in the para-chloro or dichloro analogs [1].

Negative Control or Orthogonal Chemotype for Molluscicide Discovery Programs

Investigators optimizing the pyridylphenylurea molluscicide pharmacophore require compounds that differ systematically from the lead PBQ to establish SAR trends. As a defined positional isomer (meta-Cl, 4-pyridyl) distinct from the active para-Cl, 3-pyridyl motif, this compound serves as a critical SAR probe to test whether molluscicidal activity tolerates rearrangement of the chlorine and pyridine attachment points. Its inclusion in screening panels provides quantitative structure–activity data that cannot be obtained using only para-substituted analogs [1].

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